



# Spectral Analysis of 2-Chloro-5cyanobenzenesulfonamide: A Technical Guide

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Compound of Interest

2-Chloro-5cyanobenzenesulfonamide

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This technical guide provides a comprehensive overview of the spectral data for the compound **2-Chloro-5-cyanobenzenesulfonamide** (CAS No. 1939-76-0). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted spectral data based on the analysis of structurally similar compounds and outlines standard experimental methodologies for acquiring such data.

# **Chemical Structure and Properties**

IUPAC Name: 2-chloro-5-cyanobenzenesulfonamide

Molecular Formula: C7H5ClN2O2S

Molecular Weight: 216.65 g/mol

Structure:

# **Predicted Spectral Data**

Due to the limited availability of direct experimental spectra for **2-Chloro-5- cyanobenzenesulfonamide**, the following data tables have been compiled based on established spectral characteristics of analogous compounds, including benzenesulfonamide, chlorobenzenesulfonamides, and cyanobenzene derivatives.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	d	1H	H-6 (ortho to -SO <sub>2</sub> NH <sub>2</sub> and -CI)
~ 7.8 - 7.9	dd	1H	H-4 (meta to -SO <sub>2</sub> NH <sub>2</sub> and -CI)
~ 7.6 - 7.7	d	1H	H-3 (ortho to -C≡N)
~ 7.5	s (broad)	2H	-SO <sub>2</sub> NH <sub>2</sub>

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with adjacent protons.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Assignment
~ 142 - 144	C-1 (C-SO <sub>2</sub> NH <sub>2</sub> )
~ 138 - 140	C-2 (C-CI)
~ 134 - 136	C-4
~ 132 - 134	C-6
~ 118 - 120	C-3
~ 116 - 118	C-5 (C-C≡N)
~ 115 - 117	-C≡N

Note: The assignments are based on the expected electronic effects of the chloro, cyano, and sulfonamide substituents on the benzene ring.



# Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3350 - 3250	Strong	N-H stretching (sulfonamide)
~ 2230 - 2220	Medium	C≡N stretching (nitrile)
~ 1600 - 1450	Medium	C=C aromatic ring stretching
~ 1350 - 1320	Strong	Asymmetric SO <sub>2</sub> stretching (sulfonamide)
~ 1170 - 1150	Strong	Symmetric SO <sub>2</sub> stretching (sulfonamide)
~ 900 - 800	Medium	C-H out-of-plane bending (aromatic)
~ 750 - 700	Medium	C-CI stretching

# **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
216 / 218	High	[M]+ (Molecular ion) with isotopic pattern for Cl
152 / 154	Medium	[M - SO <sub>2</sub> ] <sup>+</sup>
125 / 127	Medium	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
111	Medium	[C <sub>6</sub> H <sub>4</sub> CI] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.



## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectral data for aromatic sulfonamides.

### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5cyanobenzenesulfonamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Apply a relaxation delay of 1-2 seconds between scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A higher number of scans will be necessary due to the low natural abundance of <sup>13</sup>C (typically 1024 or more scans).
  - Set the spectral width to cover the range of 0 to 200 ppm.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

### FT-IR Spectroscopy

• Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture



into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

### **Mass Spectrometry**

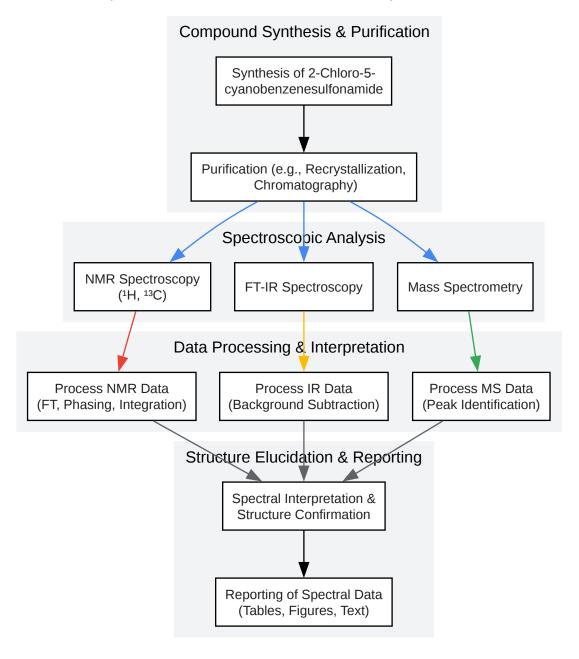
- Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Acquire the mass spectrum over a mass range of m/z 50-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The isotopic distribution for chlorine should be observed.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like **2-Chloro-5-cyanobenzenesulfonamide**.



#### Workflow for Spectral Characterization of 2-Chloro-5-cyanobenzenesulfonamide



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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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